tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an isocyanatomethyl group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isocyanates. One common method includes the reaction of tert-butyl piperidine-1-carboxylate with an isocyanatomethyl reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form stable covalent bonds with various biological targets, such as enzymes and receptors. The tert-butyl ester group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((isopentylamino)methyl)piperidine-1-carboxylate: Similar structure but with an isopentylamino group instead of an isocyanatomethyl group.
Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a bromine atom and a pyrrole ring instead of a piperidine ring.
Properties
CAS No. |
2649047-44-7 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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